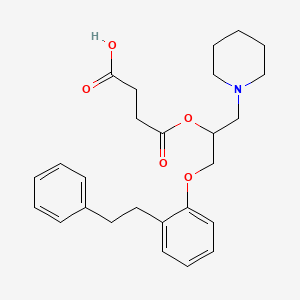
6-Chloro-1,3-diphenyl-2-methylimidazo(4,5-b)quinoxalinium, 4-methylbenzenesulfonic acid salt
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
6-Chloro-1,3-diphenyl-2-methylimidazo(4,5-b)quinoxalinium, 4-methylbenzenesulfonic acid salt is a complex organic compound that belongs to the class of imidazoquinoxalines This compound is characterized by its unique structure, which includes a chloro-substituted imidazoquinoxaline core and a 4-methylbenzenesulfonic acid salt moiety
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 6-Chloro-1,3-diphenyl-2-methylimidazo(4,5-b)quinoxalinium, 4-methylbenzenesulfonic acid salt typically involves multi-step organic reactions. The process begins with the formation of the imidazoquinoxaline core through a condensation reaction between appropriate precursors. This is followed by the introduction of the chloro and phenyl groups via electrophilic substitution reactions. The final step involves the formation of the 4-methylbenzenesulfonic acid salt through a neutralization reaction with 4-methylbenzenesulfonic acid.
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of automated reactors and continuous flow systems to ensure high yield and purity. The reaction conditions, such as temperature, pressure, and solvent choice, are optimized to maximize efficiency and minimize by-products.
化学反応の分析
Types of Reactions
6-Chloro-1,3-diphenyl-2-methylimidazo(4,5-b)quinoxalinium, 4-methylbenzenesulfonic acid salt undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of quinoxaline derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride, resulting in the formation of reduced imidazoquinoxaline derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Sodium borohydride or lithium aluminum hydride in anhydrous solvents.
Substitution: Halogenating agents for electrophilic substitution and nucleophiles like amines for nucleophilic substitution.
Major Products
The major products formed from these reactions include various substituted imidazoquinoxalines, which can be further functionalized for specific applications.
科学的研究の応用
6-Chloro-1,3-diphenyl-2-methylimidazo(4,5-b)quinoxalinium, 4-methylbenzenesulfonic acid salt has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in the design of novel therapeutic agents.
Industry: Utilized in the development of advanced materials, such as organic semiconductors and light-emitting diodes.
作用機序
The mechanism of action of 6-Chloro-1,3-diphenyl-2-methylimidazo(4,5-b)quinoxalinium, 4-methylbenzenesulfonic acid salt involves its interaction with specific molecular targets. The compound can bind to DNA or proteins, leading to the inhibition of key biological pathways. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, thereby exhibiting anticancer properties. The exact molecular targets and pathways can vary depending on the specific application and the functional groups present on the compound.
類似化合物との比較
Similar Compounds
Imidazo[1,2-a]pyridines: These compounds share a similar imidazo core but differ in the fused ring structure.
Imidazo[1,2-a]quinoxalines: Closely related compounds with variations in the substituents on the quinoxaline ring.
Indole Derivatives: Compounds with an indole core that exhibit similar biological activities.
Uniqueness
6-Chloro-1,3-diphenyl-2-methylimidazo(4,5-b)quinoxalinium, 4-methylbenzenesulfonic acid salt is unique due to its specific substitution pattern and the presence of the 4-methylbenzenesulfonic acid salt moiety. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various research applications.
特性
CAS番号 |
25983-11-3 |
|---|---|
分子式 |
C29H24ClN4O3S- |
分子量 |
544.0 g/mol |
IUPAC名 |
6-chloro-2-methyl-1,3-diphenyl-2H-imidazo[4,5-b]quinoxaline;4-methylbenzenesulfonate |
InChI |
InChI=1S/C22H17ClN4.C7H8O3S/c1-15-26(17-8-4-2-5-9-17)21-22(27(15)18-10-6-3-7-11-18)25-20-14-16(23)12-13-19(20)24-21;1-6-2-4-7(5-3-6)11(8,9)10/h2-15H,1H3;2-5H,1H3,(H,8,9,10)/p-1 |
InChIキー |
PNYFJGVXDUIBIM-UHFFFAOYSA-M |
正規SMILES |
CC1N(C2=NC3=C(C=C(C=C3)Cl)N=C2N1C4=CC=CC=C4)C5=CC=CC=C5.CC1=CC=C(C=C1)S(=O)(=O)[O-] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。






![7-Chloro-2-fluoro-1H-benzo[d]imidazole](/img/structure/B13127923.png)

![8-Chloro-2,6-dimethylimidazo[1,2-a]pyridin-3-amine](/img/structure/B13127932.png)





![Methyl2-chloroimidazo[1,2-a]pyridine-6-carboxylate](/img/structure/B13127980.png)

